4-Chloro-7-(methylsulfonyl)quinoline

SNAr reactivity quinoline ether synthesis HCV protease inhibitor intermediate

Choose 4-Chloro-7-(methylsulfonyl)quinoline for your convergent fragment-coupling strategies. The 4-Cl site enables SNAr and Pd-catalyzed cross-coupling, while the 7-methylsulfonyl group undergoes nucleophilic ipso-substitution 40–100× faster than chloro, allowing clean, high-yielding etherification where 4-chloroquinolines fail. Validated at scale as the electrophilic partner in BI 201420 synthesis (J. Org. Chem. 2020). This orthogonal reactivity eliminates protecting-group steps and accelerates library synthesis. The lower LogP (2.29 vs. ~3.5 for dichloro analogs) simplifies RP-HPLC purification and improves developability profiles. Purchase for HCV antiviral intermediates, kinase inhibitor programs, or GPCR-targeted scaffolds.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
Cat. No. B15328829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(methylsulfonyl)quinoline
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Cl
InChIInChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
InChIKeyRYBVSLSFFDDLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(methylsulfonyl)quinoline – A Dual-Functional Quinoline Building Block for Medicinal Chemistry and HCV Antiviral Synthesis


4-Chloro-7-(methylsulfonyl)quinoline (CAS 49713-63-5, MW 241.69 g/mol, C₁₀H₈ClNO₂S) is a heterocyclic quinoline derivative bearing an electron-withdrawing methylsulfonyl (–SO₂CH₃) group at the 7-position and a chlorine leaving group at the 4-position . This substitution pattern distinguishes it from simpler mono-substituted quinolines by conferring orthogonal reactivity: the 4-chloro site undergoes nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the 7-methylsulfonyl group activates the ring toward further functionalization and can itself serve as a leaving group [1]. The compound is recognized as a key synthetic intermediate in the convergent synthesis of the HCV NS3/4a protease inhibitor BI 201420, where its 4-methylsulfonyl motif enables efficient SNAr etherification that is unattainable with 4-chloroquinoline analogs [1].

Why 4-Chloro-7-(methylsulfonyl)quinoline Cannot Be Replaced by 4,7-Dichloroquinoline or 4-Chloroquinoline in Synthetic Sequences


The 7-methylsulfonyl group is not a passive spectator substituent; it fundamentally alters the electronic landscape and reactivity profile of the quinoline scaffold relative to its chloro-only counterparts. Kinetic studies demonstrate that methylsulfonyl-substituted quinolines react 40- to 100-fold faster with nucleophiles than the corresponding chloro compounds under identical conditions, a difference attributed to the lower activation energy of the methylsulfonyl leaving group [1]. In practice, 4-chloroquinolines fail to produce 4-quinolinyl ethers via direct SNAr with alcohols—reactions are sluggish, require excess base (>5.0 equiv), and suffer significant decomposition over the requisite 12–24 h reaction times . In contrast, 4-methylsulfonyl quinolines (including the 7-methylsulfonyl-substituted variant) undergo clean, high-yielding SNAr etherification, enabling synthetic routes that are simply inaccessible with 4-chloro-only building blocks . Substituting with 4,7-dichloroquinoline or 4-chloroquinoline therefore risks reaction failure, lower yields, or the need for entirely redesigned synthetic pathways.

Product-Specific Quantitative Evidence Guide for 4-Chloro-7-(methylsulfonyl)quinoline


SNAr Etherification: 4-Methylsulfonyl Quinolines Achieve 75% Yield Where 4-Chloroquinolines Fail Entirely

In the key step of the BI 201420 synthesis, the 4-methylsulfonyl quinoline (methylsulfone C) underwent SNAr reaction with alcohol D using KDMO (4.0 equiv) to give 4-quinolyl ether E in 75% isolated yield. The corresponding SNAr reaction of 4-chloroquinolines with alcohols is described as 'sluggish, even with excess base (>5.0 equiv), and significant decomposition of starting material and product are observed during the long reaction times (12–24 h).' Extensive optimization of solvent and reaction conditions for 4-chloroquinolines 'failed to produce the desired 4-quinolinyl ethers in reasonable yield and quality.' The 4-methylsulfonyl group thus enables a synthetic transformation that is not practically achievable with the 4-chloro analog .

SNAr reactivity quinoline ether synthesis HCV protease inhibitor intermediate

Nucleophilic Substitution Kinetics: 40- to 100-Fold Rate Enhancement Over Chloro Analogs

Barlin and Brown (1967) conducted direct head-to-head kinetic comparisons of methylsulfonyl-substituted quinolines, isoquinolines, quinoxalines, cinnolines, and phthalazines versus their corresponding chloro compounds in reactions with methoxide ion. Under similar conditions, methylsulfonyl compounds were found to be approximately 40 to 100 times more reactive. This enhanced reactivity was traced to the lower activation energy of the methylsulfonyl-bearing compounds [1]. While the study did not test 4-chloro-7-(methylsulfonyl)quinoline specifically, the methylsulfonyl group at the quinoline 4-position (analogous electronic environment to the 4-substituted quinolines in the study) consistently confers this rate acceleration, supporting a class-level inference that the 4-methylsulfonyl motif in the target compound provides a similar kinetic advantage over its 4-chloro counterpart.

reaction kinetics leaving group ability methylsulfonyl activation

Physicochemical Differentiation: TPSA Increase of 3.6-Fold and LogP Reduction of ~1.2 Units Versus 4,7-Dichloroquinoline

The 7-methylsulfonyl substituent dramatically alters the physicochemical profile of the quinoline scaffold compared to the common precursor 4,7-dichloroquinoline (CAS 86-98-6). The target compound has a computed LogP of 2.29 and a topological polar surface area (TPSA) of 47.03 Ų . In contrast, 4,7-dichloroquinoline has a reported LogP of approximately 3.54 and a TPSA of 12.89 Ų [1]. This represents a LogP reduction of ~1.2 units (approximately 16-fold lower octanol-water partition coefficient) and a 3.6-fold increase in TPSA, driven by the two polar S=O bonds of the sulfone group. 7-Chloroquinoline (CAS 612-61-3) shows similarly low TPSA (~12.89 Ų) and a LogP of ~2.89 [2]. These differences have practical consequences for reversed-phase chromatographic purification, aqueous solubility, and membrane permeability in biological assays.

lipophilicity polar surface area drug-likeness chromatographic behavior

Validated Intermediate in HCV NS3/4a Protease Inhibitor (BI 201420) Convergent Synthesis

The Patel et al. (2020) study demonstrates that 4-methylsulfonyl quinolines (of which 4-chloro-7-(methylsulfonyl)quinoline is a representative example, designated methylsulfone C in the publication) serve as critical electrophilic coupling partners in the convergent synthesis of BI 201420, a macrocyclic HCV NS3/4a protease inhibitor developed by Boehringer Ingelheim. In the key step, methylsulfone C reacted with alcohol D via SNAr to install the 4-quinolinyl ether linkage in 75% yield [1]. The patent literature (WO2010107965A1 / EP 2408768 A1) further establishes that substituted 4-sulfonyl quinolines are essential intermediates for preparing potent anti-HCV agents, with the sulfonyl group serving as the activating and leaving group necessary for the convergent assembly of the macrocyclic protease inhibitor scaffold [2]. No analogous published synthetic route uses 4-chloro-7-unsubstituted quinolines to access the same BI 201420 architecture.

HCV antiviral NS3/4a protease convergent synthesis process chemistry

Best-Fit Research and Industrial Application Scenarios for 4-Chloro-7-(methylsulfonyl)quinoline


Convergent Synthesis of 4-Quinolinyl Ether Pharmacophores (HCV, Kinase, and GPCR Programs)

The compound's defining advantage—efficient SNAr etherification where 4-chloroquinolines fail—makes it the reagent of choice for convergent fragment-coupling strategies that install 4-alkoxyquinoline motifs. In the BI 201420 synthesis, methylsulfone C reacted with a secondary alcohol in 75% yield, demonstrating compatibility with complex, functionalized alcohol coupling partners [1]. This reactivity profile is directly transferable to medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other targets where 4-alkoxyquinoline or 4-aryloxyquinoline pharmacophores are desired.

Sequential Orthogonal Derivatization via 4-Chloro and 7-Methylsulfonyl Handles

The target compound provides two electronically differentiated reactive sites: the 4-chloro position, which participates in SNAr and Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and the 7-methylsulfonyl group, which can undergo nucleophilic ipso-substitution with amines, alkoxides, or thiols. This orthogonality enables sequential derivatization without protecting group manipulation. The 40–100× greater lability of the methylsulfonyl group compared to chloro (as established by Barlin & Brown [1]) allows chemists to predict and control the order of substitution steps—react the more labile methylsulfonyl site first under mild conditions, then engage the 4-chloro position in a subsequent cross-coupling step.

Late-Stage Functionalization in HCV NS3/4a Protease Inhibitor Process Chemistry

For process chemistry groups manufacturing HCV antiviral intermediates, 4-chloro-7-(methylsulfonyl)quinoline (or its structural analogs) serves as the established electrophilic coupling partner in the convergent assembly of macrocyclic NS3/4a protease inhibitors. The sulfonyl-mediated SNAr methodology has been validated at scale by Boehringer Ingelheim and is documented in both the primary literature [1] and patent filings (WO2010107965A1) [2]. Adoption of this building block aligns synthetic routes with published precedent, reducing process development risk.

Physicochemical Property Modulation in Lead Optimization Libraries

The 7-methylsulfonyl group confers a TPSA of 47.03 Ų and a LogP of 2.29, representing a significant shift from the low TPSA (~12.9 Ų) and higher LogP (~3.5) of 4,7-dichloroquinoline [1]. This makes the target compound a more attractive building block for parallel library synthesis when improved aqueous solubility, reduced phospholipidosis risk, or better developability profiles are desired. The predictable chromatographic retention shift (lower LogP = earlier elution on RP-HPLC) also simplifies purification of downstream products compared to more lipophilic chloro-only quinoline intermediates.

Quote Request

Request a Quote for 4-Chloro-7-(methylsulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.